9-Deazaguanine 9-Deazaguanine A nucleoside analog as potent inhibitor of purine nucleoside phosphorylase.
9-Deazaguanine is an analog of guanine that acts as an inhibitor of purine nucleoside phosphorylase (PNP; Kd = 160 nM). Inhibitors of PNP are used to control T cell proliferation, particularly in T cell cancers, autoimmune diseases, and tissue transplant rejection.
Brand Name: Vulcanchem
CAS No.: 65996-58-9
VCID: VC20787116
InChI: InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
SMILES: C1=CNC2=C1N=C(NC2=O)N
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol

9-Deazaguanine

CAS No.: 65996-58-9

Cat. No.: VC20787116

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

9-Deazaguanine - 65996-58-9

Specification

Description A nucleoside analog as potent inhibitor of purine nucleoside phosphorylase.
9-Deazaguanine is an analog of guanine that acts as an inhibitor of purine nucleoside phosphorylase (PNP; Kd = 160 nM). Inhibitors of PNP are used to control T cell proliferation, particularly in T cell cancers, autoimmune diseases, and tissue transplant rejection.
CAS No. 65996-58-9
Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
IUPAC Name 2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Standard InChI Key FFYPRJYSJODFFD-UHFFFAOYSA-N
Isomeric SMILES C1=CNC2=C1NC(=NC2=O)N
SMILES C1=CNC2=C1N=C(NC2=O)N
Canonical SMILES C1=CNC2=C1N=C(NC2=O)N
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator